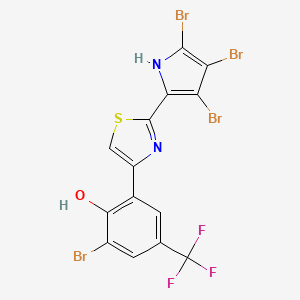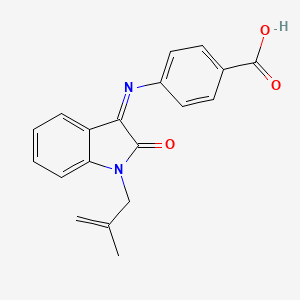
Antibacterial agent 164
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It has shown significant efficacy against Staphylococcus aureus and Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 0.09 mM . This compound also exhibits strong anti-biofilm formation properties, making it a promising candidate for combating bacterial infections and biofilm-related issues .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 164 involves the design and molecular modeling of isatin-aminobenzoic acid hybrids. The reaction typically includes the condensation of isatin with aminobenzoic acid under controlled conditions to form the desired hybrid compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the synthetic route used in laboratory settings. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions: Antibacterial agent 164 undergoes various chemical reactions, including:
Condensation Reactions: Formation of the hybrid compound from isatin and aminobenzoic acid.
Substitution Reactions: Potential modifications on the aromatic ring to enhance antibacterial properties.
Common Reagents and Conditions:
Reagents: Isatin, aminobenzoic acid, suitable catalysts.
Conditions: Controlled temperature and pH, appropriate solvents.
Major Products: The primary product is the isatin-aminobenzoic acid hybrid, which exhibits antibacterial and antibiofilm activities .
科学研究应用
Antibacterial agent 164 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying hybrid antibacterial agents and their synthesis.
Biology: Investigated for its efficacy against bacterial strains and biofilm formation.
Medicine: Potential therapeutic agent for treating bacterial infections, especially those involving biofilms.
作用机制
The mechanism of action of antibacterial agent 164 involves inhibiting the growth of bacterial cells and preventing biofilm formation. It targets specific bacterial enzymes and pathways, disrupting essential processes such as cell wall synthesis and protein production. This leads to the death of bacterial cells and inhibition of biofilm development .
相似化合物的比较
Penicillin: A well-known antibacterial agent that targets bacterial cell wall synthesis.
Tetracycline: Inhibits protein synthesis in bacteria.
Ciprofloxacin: Interferes with bacterial DNA replication.
Uniqueness: Antibacterial agent 164 stands out due to its dual action as both an antibacterial and antibiofilm agent. Its ability to inhibit biofilm formation is particularly significant, as biofilms are often resistant to conventional antibiotics. This makes it a valuable addition to the arsenal of antibacterial agents .
属性
分子式 |
C19H16N2O3 |
|---|---|
分子量 |
320.3 g/mol |
IUPAC 名称 |
4-[[1-(2-methylprop-2-enyl)-2-oxoindol-3-ylidene]amino]benzoic acid |
InChI |
InChI=1S/C19H16N2O3/c1-12(2)11-21-16-6-4-3-5-15(16)17(18(21)22)20-14-9-7-13(8-10-14)19(23)24/h3-10H,1,11H2,2H3,(H,23,24) |
InChI 键 |
JVOWGCQBVCLVIY-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CN1C2=CC=CC=C2C(=NC3=CC=C(C=C3)C(=O)O)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


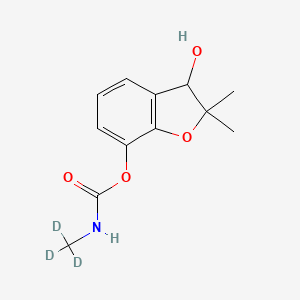
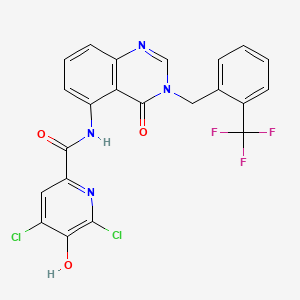

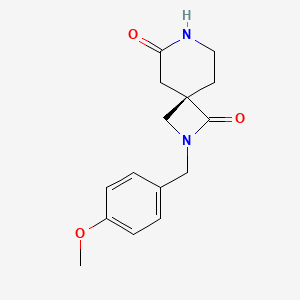

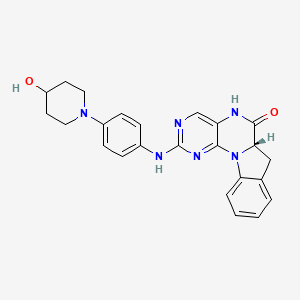
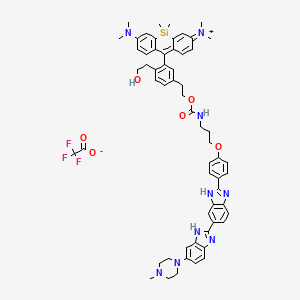
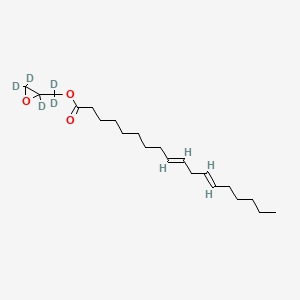
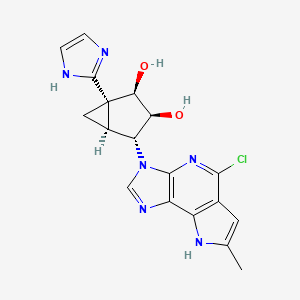

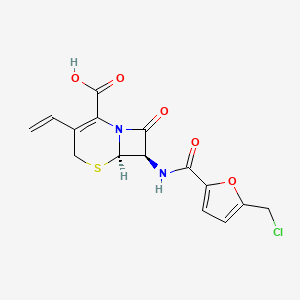

![4-[4-[3-[2-(tert-butylamino)ethylamino]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-1-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12374696.png)
